

Application Notes and Protocols for Sentinel Lymph Node Mapping Using IR-820

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Compound of Interest

Compound Name: IR-820

Cat. No.: B15555265

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Introduction

IR-820 is a near-infrared (NIR) cyanine dye with promising applications in biomedical imaging. Its optical properties, including strong absorption and emission in the NIR window (700-900 nm), make it a suitable candidate for deep-tissue imaging with reduced autofluorescence and enhanced penetration of light. These characteristics, coupled with its favorable safety profile, position **IR-820** as a potential alternative to the more commonly used indocyanine green (ICG) for various imaging applications, including the mapping of sentinel lymph nodes (SLNs). This document provides detailed application notes and protocols for the use of **IR-820** in SLN mapping, based on available scientific literature.

Physicochemical and Optical Properties of IR-820

A thorough understanding of the physicochemical and optical properties of **IR-820** is crucial for its effective application in sentinel lymph node mapping. These properties can be influenced by the solvent and binding to biological macromolecules.

Property	Value	Solvent/Condition	Reference
Molecular Formula	C ₄₂ H ₄₄ N ₂ O ₆ S ₂	-	[1]
Molar Mass	712.93 g/mol	-	[1]
Peak Absorption (λ _{abs})	~710 nm	Aqueous Solution	[1]
~812 nm	Aqueous Solution	[2]	
~793 nm	10% Fetal Bovine Serum (FBS)	[3]	
Peak Emission (λ _{em})	~820 nm	Aqueous Solution	[1]
~829 nm	Water	[3]	
~858 nm	10% Fetal Bovine Serum (FBS)	[3]	
Molar Extinction Coefficient	~198,181 M ⁻¹ cm ⁻¹	Methanol	[4]
Quantum Yield (QY)	0.313%	Water	[3][5]
2.521%	10% Fetal Bovine Serum (FBS)	[3][5]	
Photostability	Good stability in serum with no noticeable decrease in emission after 60 min of continuous laser irradiation (793 nm, 20 mW/cm ²)	10% Fetal Bovine Serum (FBS)	[3]
In Vitro Stability	Half-life approximately double that of ICG in aqueous solution under various light and temperature conditions.	Aqueous Solution	[6]

Safety Profile	Negligible in vivo		
	toxicity observed in mice.	In vivo (mice)	[3]

Experimental Protocols

The following protocols are designed for preclinical research in animal models. Adjustments may be necessary based on the specific animal model, imaging system, and experimental goals.

I. Preparation of IR-820 for In Vivo Injection

This protocol describes the preparation of an **IR-820** solution for subcutaneous or intradermal injection for sentinel lymph node mapping.

Materials:

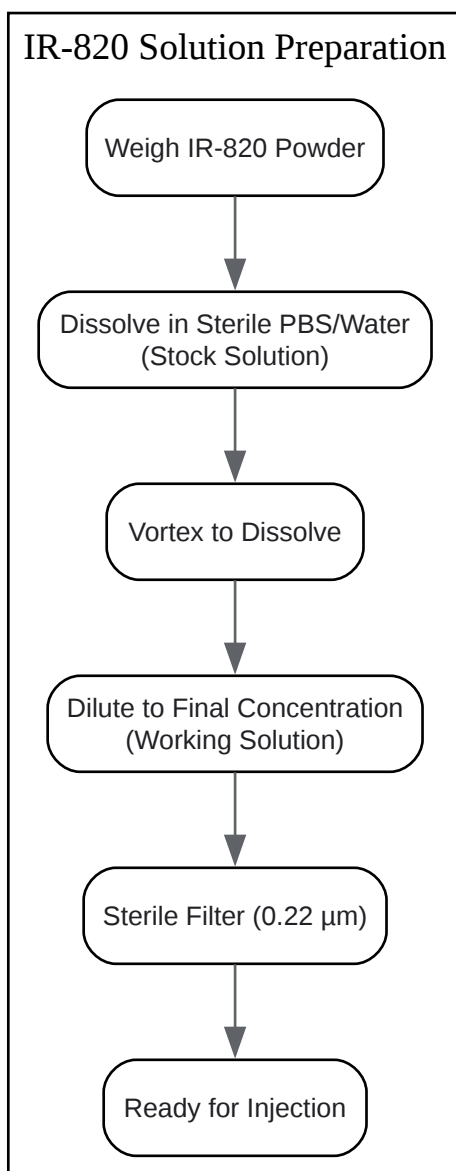
- **IR-820** dye powder
- Sterile Phosphate-Buffered Saline (PBS), pH 7.4
- Sterile water for injection
- Vortex mixer
- Sterile filters (0.22 µm)
- Sterile vials

Procedure:

- Stock Solution Preparation:
 - Accurately weigh the desired amount of **IR-820** powder.
 - Dissolve the powder in a small amount of sterile water or PBS to create a concentrated stock solution. For example, a 1 mg/mL stock solution can be prepared.

- Vortex the solution until the dye is completely dissolved.
- Working Solution Preparation:
 - Dilute the stock solution with sterile PBS to the desired final concentration for injection. A typical concentration for in vivo imaging is in the range of 0.2 mM to 0.5 mg/mL.[\[7\]](#)
 - For example, to prepare a 0.5 mg/mL solution, dilute the 1 mg/mL stock solution 1:1 with sterile PBS.
- Sterilization:
 - Sterilize the final working solution by passing it through a 0.22 µm sterile filter into a sterile vial.
- Storage:
 - It is recommended to use the prepared solution shortly after preparation. Long-term storage of the solution is not recommended.[\[3\]](#)

Workflow for **IR-820** Solution Preparation:



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Caption: Workflow for preparing a sterile **IR-820** injection solution.

II. In Vivo Sentinel Lymph Node Mapping in a Mouse Model

This protocol outlines the procedure for imaging sentinel lymph nodes in a mouse model following subcutaneous injection of **IR-820**.

Materials:

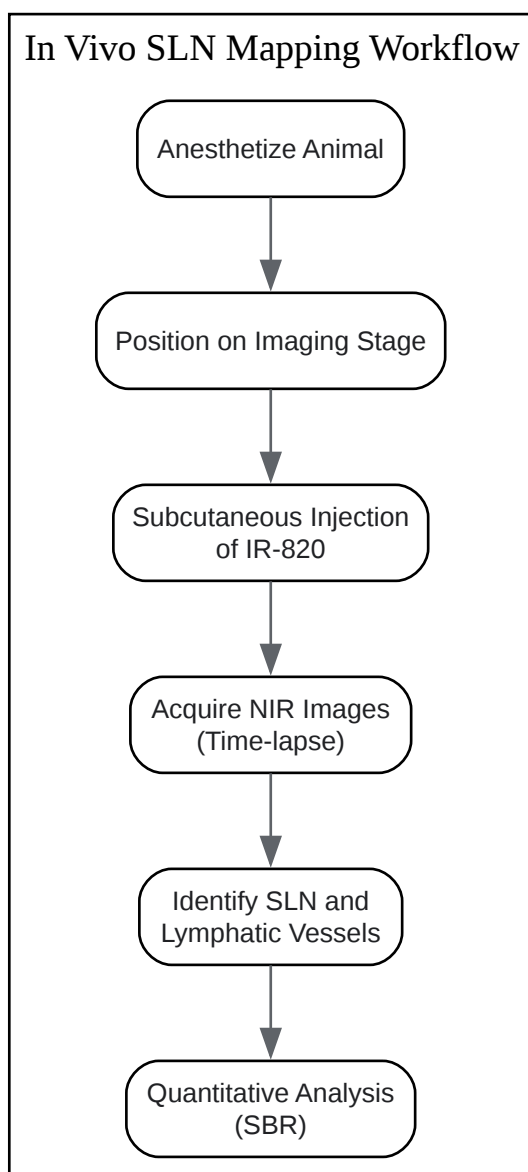
- Prepared sterile **IR-820** solution (e.g., 0.5 mg/mL)
- Anesthetized mouse (e.g., nude mouse or mouse with shaved area of interest)
- Insulin syringe with a 30G needle
- Near-Infrared (NIR) fluorescence imaging system with appropriate filters for **IR-820** (Excitation: ~710-790 nm, Emission: >820 nm)
- Animal handling and monitoring equipment

Procedure:

- Animal Preparation:
 - Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
 - Place the anesthetized mouse on the imaging stage of the NIR imaging system.
 - Ensure the area of injection and the expected lymphatic drainage path are within the field of view.
- **IR-820** Injection:
 - Inject a small volume (e.g., 50-100 μ L) of the prepared **IR-820** solution subcutaneously or intradermally near the site of interest (e.g., footpad, shoulder, or peritumoral region).[7]
- NIR Fluorescence Imaging:
 - Immediately after injection, begin acquiring fluorescence images using the NIR imaging system.
 - Set the excitation and emission filters appropriate for **IR-820**.
 - Acquire a series of images over time (e.g., every 1-5 minutes for the first 30 minutes, then at longer intervals) to visualize the lymphatic drainage and accumulation in the sentinel lymph nodes.

- Image Analysis:
 - Analyze the acquired images to identify the lymphatic channels and the sentinel lymph node(s).
 - Quantify the fluorescence intensity in the lymph nodes and surrounding tissue to calculate the signal-to-background ratio (SBR).

Workflow for In Vivo SLN Mapping:



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Caption: Experimental workflow for in vivo sentinel lymph node mapping.

III. Ex Vivo Confirmation of Sentinel Lymph Nodes

This protocol is for the confirmation of **IR-820** uptake in excised lymph nodes.

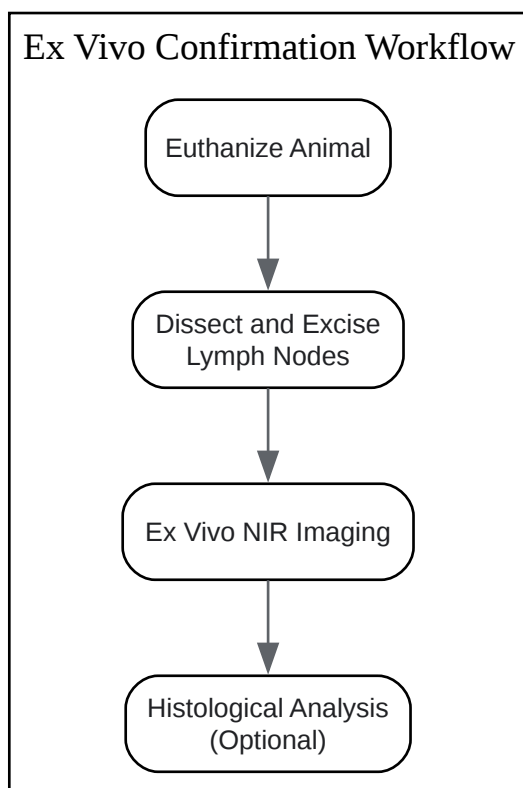
Materials:

- Excised lymph nodes and surrounding tissues from the animal model
- NIR fluorescence imaging system
- Surgical tools for dissection

Procedure:

- Tissue Excision:
 - Following in vivo imaging, euthanize the animal according to approved protocols.
 - Carefully dissect and excise the identified sentinel lymph node(s) and, for control purposes, non-sentinel lymph nodes from the same animal.
- Ex Vivo Imaging:
 - Place the excised lymph nodes on a non-fluorescent surface within the NIR imaging system.
 - Acquire fluorescence images of the excised tissues to confirm the presence and localization of the **IR-820** signal.
- Histological Correlation (Optional):
 - The excised lymph nodes can be fixed, sectioned, and stained (e.g., with H&E) for histological analysis to correlate fluorescence with the nodal architecture and to assess for the presence of metastases.

Workflow for Ex Vivo Confirmation:



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Caption: Workflow for ex vivo confirmation of **IR-820** in lymph nodes.

Data Presentation and Interpretation

Quantitative analysis of fluorescence intensity is crucial for evaluating the efficacy of **IR-820** for sentinel lymph node mapping. The signal-to-background ratio (SBR) is a key metric for this assessment.

Signal-to-Background Ratio (SBR) Calculation:

SBR is calculated by dividing the mean fluorescence intensity of the region of interest (ROI) over the sentinel lymph node by the mean fluorescence intensity of an adjacent background tissue region.

Parameter	Description
Signal (S)	Mean fluorescence intensity within the ROI drawn over the sentinel lymph node.
Background (B)	Mean fluorescence intensity within an ROI drawn over adjacent non-lymphatic tissue.
SBR	S / B

A higher SBR indicates better contrast and easier identification of the sentinel lymph node.

Discussion and Comparison with ICG

IR-820 presents several potential advantages over ICG for sentinel lymph node mapping.

Feature	IR-820	Indocyanine Green (ICG)	Reference
In Vitro Stability	Higher stability in aqueous solutions.	Less stable, prone to degradation.	[6]
Emission Peak	Less dependent on concentration.	Emission peak can shift with concentration.	[6]
In Vivo Stability	Increased stability in vivo, potentially allowing for longer imaging times.	Shorter plasma residence time.	[6]
Quantum Yield	Lower in water, but significantly increases upon binding to serum proteins.	Generally higher quantum yield.	[3][5][8]

The enhanced stability of **IR-820** may translate to a longer window for imaging and surgical guidance. However, the generally lower quantum yield of free **IR-820** compared to ICG is a

factor to consider, although this is mitigated by its interaction with serum albumin in vivo, which enhances its fluorescence.[3][5]

Conclusion

IR-820 is a promising near-infrared fluorescent dye for sentinel lymph node mapping. Its favorable optical properties, enhanced stability compared to ICG, and good safety profile make it a valuable tool for preclinical research. The provided protocols offer a foundation for researchers to explore the utility of **IR-820** in their specific applications. Further studies are warranted to establish optimized protocols and to quantitatively assess its performance against existing standards in various preclinical models of disease.

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